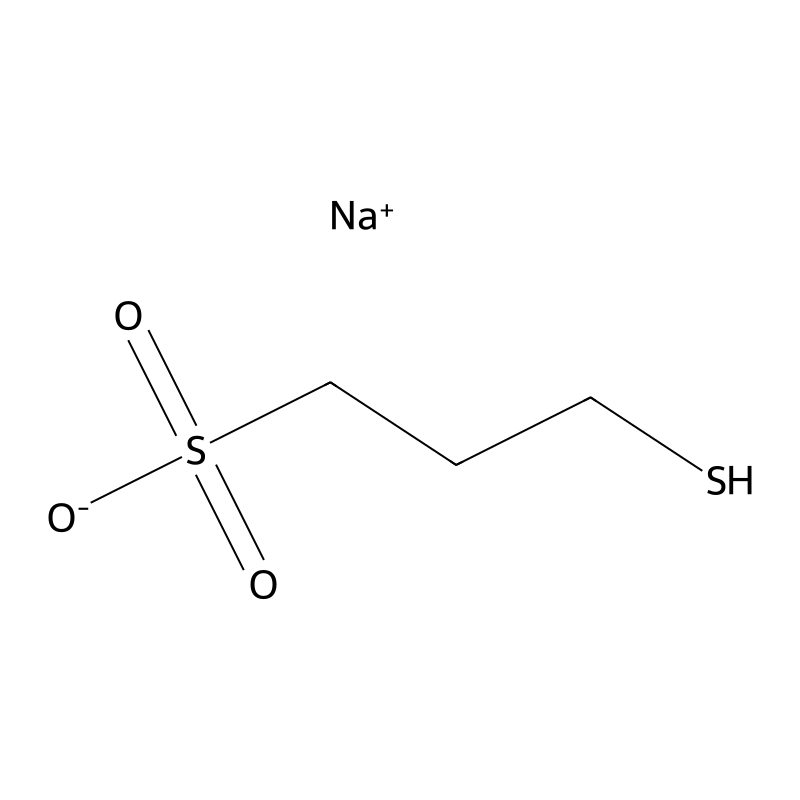Sodium 3-mercaptopropanesulphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
- SMPS can be synthesized through various methods, including the reaction of 3-chloropropane-1-sulfonyl chloride with sodium sulfide [].
- Studies have characterized its physical and chemical properties, including its structure, melting point, and solubility [, ].
Potential Applications:
Sodium 3-mercaptopropanesulphonate, also known as sodium 3-mercapto-1-propanesulfonate, is an organosulfur compound with the molecular formula . It is characterized by a thiol group (-SH) and a sulfonate group (-SO₃Na), which contribute to its unique chemical properties. This compound appears as white to off-white crystals and has a melting point of approximately 220 °C. It is highly soluble in water, with solubility exceeding 1000 g/L at 25 °C .
- Skin and eye irritant: The thiol group can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling SMPS [].
- Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory tract. Use proper ventilation when handling the powder form.
- Oxidation: The thiol group can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
- Reduction: The compound can undergo reduction while preserving the sulfonate group, often using sodium borohydride as a reducing agent.
- Substitution: The thiol group can be substituted with other functional groups under suitable conditions .
These reactions make sodium 3-mercaptopropanesulphonate valuable in synthetic organic chemistry.
Sodium 3-mercaptopropanesulphonate exhibits significant biochemical activity. It is involved in the formation of self-assembled monolayers on gold-coated substrates through chemisorption, which is crucial for various applications in biosensing and nanotechnology. Additionally, it has been shown to enhance the electrodeposition of metals such as cobalt by acting as a depolarizer during electrochemical processes . Its ability to facilitate electron transfer through its thiol group further underscores its importance in biochemical applications.
The synthesis of sodium 3-mercaptopropanesulphonate typically involves the neutralization of 3-mercaptopropionic acid with sodium hydroxide. The process can be summarized as follows:
- Dissolve 3-mercaptopropionic acid in water.
- Gradually add sodium hydroxide while maintaining controlled temperature and pH.
- Upon complete neutralization, the solution is concentrated and purified, often through crystallization or other separation techniques .
In industrial settings, this reaction may occur in large-scale chemical reactors designed for efficient mixing and heating.
Sodium 3-mercaptopropanesulphonate has diverse applications, including:
- Electroplating: It serves as a brightener in copper electroplating processes, improving surface finish and quality.
- Nanoparticle Synthesis: It is utilized in the preparation of metal nanoparticles, such as rhodium nanoparticles, through liquid-phase reduction methods.
- Surface Modification: The compound is used to modify surfaces for enhanced dispersibility in aqueous phases, particularly in carbon black applications .
These applications highlight its versatility across different fields, including materials science and electrochemistry.
Research has indicated that sodium 3-mercaptopropanesulphonate interacts dynamically with various substrates during electrochemical processes. For instance, it enhances the deposition rate of cobalt by facilitating electron transfer and capturing metal cations due to its dual functional groups. Studies have shown that the presence of sodium 3-mercaptopropanesulphonate can significantly alter the current density and deposition potential during cobalt electrodeposition, suggesting its role as an effective additive in plating solutions .
Sodium 3-mercaptopropanesulphonate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Sodium mercaptoacetate | C₂H₅NaO₂S | Used in biochemistry for protein labeling |
| Sodium thiosulfate | Na₂S₂O₃ | Commonly used as a reducing agent |
| Mercaptoethanol | C₂H₆OS | A widely used reducing agent in biochemical applications |
Uniqueness: Sodium 3-mercaptopropanesulphonate's distinct combination of a thiol and sulfonate group allows it to participate effectively in both
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2041 of 2138 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website








